molecular formula C13H12Cl2N2O B6352787 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde CAS No. 1152959-94-8

5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6352787
CAS No.: 1152959-94-8
M. Wt: 283.15 g/mol
InChI Key: OVOGLSXZTXWLFD-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro and propyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Chloro and Propyl Groups: The chloro and propyl substituents can be introduced through electrophilic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the propyl group can be introduced via alkylation using propyl halides in the presence of a base.

    Formylation: The final step involves the formylation of the pyrazole ring, which can be accomplished using Vilsmeier-Haack reaction conditions, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines (NH3, RNH2) or thiols (RSH) in polar solvents.

Major Products

    Oxidation: 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives might find applications in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.

    5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an ethyl group instead of a propyl group.

    5-Chloro-1-(4-chlorophenyl)-3-isopropyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an isopropyl group instead of a propyl group.

Uniqueness

The uniqueness of 5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and propyl groups on the pyrazole ring can result in distinct electronic and steric effects, potentially leading to unique interactions with biological targets and different chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-chloro-1-(4-chlorophenyl)-3-propylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c1-2-3-12-11(8-18)13(15)17(16-12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOGLSXZTXWLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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